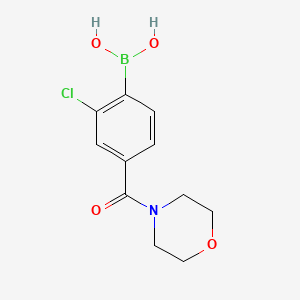

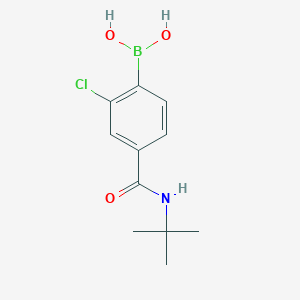

2-Chloro-4-(4-morpholinylcarbonyl)benzeneboronic acid

Übersicht

Beschreibung

2-Chloro-4-(4-morpholinylcarbonyl)benzeneboronic acid is a chemical compound with the CAS Number: 2000187-73-3 . It has a molecular weight of 269.49 and is a solid in physical form . The compound is stored at a temperature of 2-8°C .

Synthesis Analysis

This compound is a building block used for the synthesis of various pharmaceutical and biologically active compounds . It is used for the synthesis of a series of arylphthalazine derivatives as potent, and orally bioavailable inhibitors of VEGFR-2 .Molecular Structure Analysis

The IUPAC name of the compound is 2-chloro-4-(4-morpholinylcarbonyl)phenylboronic acid . The InChI code is 1S/C11H13BClNO4/c13-10-7-8(1-2-9(10)12(16)17)11(15)14-3-5-18-6-4-14/h1-2,7,16-17H,3-6H2 .Physical and Chemical Properties Analysis

The compound is a solid in physical form . It is stored at a temperature of 2-8°C . The compound has a molecular weight of 269.49 .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- The compound has been involved in the synthesis of various amides with potential psychotropic activity. For instance, a study details the preparation of 2-Chloronicotinic Acid Morpholide, demonstrating its role in creating compounds with potential therapeutic applications (Akhundov et al., 2004).

- Another research effort describes the synthesis of a molluscicidal agent, 4-Chloro-2-(morpholine-4-carbonyl)phenyl-4'-methoxybenzoate, highlighting its effective use in pest control applications (Duan et al., 2014).

- The reaction of o-Formylphenylboronic acid with morpholine leading to the formation of 1,3-dihydro-1-hydroxy-3-morpholin-4-yl-2,1-benzoxaborole is documented, showcasing the compound's versatility in creating boron-nitrogen heterocycles (Sporzyński et al., 2005).

Biological Evaluation

- A study on the crystal structure and biological evaluation of a derived compound emphasizes its good molluscicidal effect, presenting an application in biological pest control (Duan et al., 2014).

- Research on antidepressants synthesized through interactions involving morpholine highlights the therapeutic potential of compounds derived from 2-Chloro-4-(4-morpholinylcarbonyl)benzeneboronic acid (Donskaya et al., 2004).

- The antitumor activity of a specific compound synthesized from this compound against cancer cell lines showcases its potential in cancer research (Ji et al., 2018).

Wirkmechanismus

Target of Action

It is used for the synthesis of a series of arylphthalazine derivatives , which are known to be potent inhibitors of VEGFR-2 . VEGFR-2 is a key receptor in the VEGF (vascular endothelial growth factor) signaling pathway, which plays a crucial role in angiogenesis .

Mode of Action

As a boronic acid derivative, it likely interacts with its targets through the boron atom, which has the ability to form stable covalent bonds with other atoms, altering the function of the target molecule .

Biochemical Pathways

The compound is used in the synthesis of arylphthalazine derivatives , which are known to inhibit VEGFR-2 . This suggests that it may affect the VEGF signaling pathway, which is involved in angiogenesis, the process of new blood vessel formation . Inhibition of this pathway can have downstream effects on processes such as cell proliferation and migration .

Pharmacokinetics

As a boronic acid derivative, it is likely to have good oral bioavailability . The compound’s pharmacokinetic properties would also be influenced by factors such as its molecular weight (269.49 ) and its physical form (solid ).

Result of Action

Given its use in the synthesis of inhibitors of vegfr-2 , it can be inferred that it may have effects on angiogenesis and related processes .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, its storage temperature is recommended to be 2-8°C , suggesting that it may be sensitive to heat. Furthermore, its efficacy could be influenced by factors such as pH and the presence of other molecules in its environment .

Safety and Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray . It should be stored in a well-ventilated place and kept container tightly closed .

Biochemische Analyse

Biochemical Properties

2-Chloro-4-(4-morpholinylcarbonyl)benzeneboronic acid plays a crucial role in biochemical reactions due to its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it particularly useful in the inhibition of enzymes that contain serine or threonine residues in their active sites. For example, it can interact with proteases and kinases, inhibiting their activity by forming a covalent bond with the hydroxyl group of the serine or threonine residue . This interaction is reversible, allowing for the study of enzyme kinetics and the development of enzyme inhibitors.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the activity of certain kinases, leading to alterations in cell signaling pathways that regulate cell growth and differentiation . Additionally, this compound can affect gene expression by inhibiting transcription factors or other proteins involved in the regulation of gene transcription .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by forming a covalent bond with the active site residues of the enzyme . This interaction can lead to the inhibition of enzyme function, thereby affecting various biochemical pathways. Additionally, this compound can bind to other biomolecules, such as proteins and nucleic acids, altering their structure and function .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are important factors to consider. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or moisture . Long-term studies have shown that the effects of this compound on cellular function can persist for several days, depending on the concentration and exposure time . These temporal effects are crucial for understanding the long-term impact of this compound on biochemical processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit enzyme activity without causing significant toxicity . At higher doses, it can lead to adverse effects, such as tissue damage and organ toxicity . These threshold effects are important for determining the safe and effective dosage range for this compound in biochemical research.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with enzymes and cofactors. This compound can inhibit the activity of enzymes involved in metabolic processes, such as glycolysis and the citric acid cycle . Additionally, it can affect the levels of metabolites by altering the flux through these pathways . Understanding these metabolic effects is essential for elucidating the role of this compound in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, it can bind to proteins and other biomolecules, affecting its localization and accumulation .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. This compound can be targeted to specific compartments or organelles through post-translational modifications or targeting signals . For example, it can accumulate in the nucleus, where it can interact with transcription factors and other nuclear proteins . Understanding the subcellular localization of this compound is crucial for elucidating its role in cellular function.

Eigenschaften

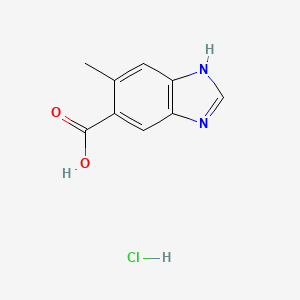

IUPAC Name |

[2-chloro-4-(morpholine-4-carbonyl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BClNO4/c13-10-7-8(1-2-9(10)12(16)17)11(15)14-3-5-18-6-4-14/h1-2,7,16-17H,3-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQKJPQSIYRSBBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C(=O)N2CCOCC2)Cl)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001189318 | |

| Record name | Boronic acid, B-[2-chloro-4-(4-morpholinylcarbonyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001189318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2000187-73-3 | |

| Record name | Boronic acid, B-[2-chloro-4-(4-morpholinylcarbonyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2000187-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-[2-chloro-4-(4-morpholinylcarbonyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001189318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![10a-Phenyl-decahydropyrido[1,2-a][1,3]diazepin-7-one](/img/structure/B6341672.png)

![9a-(4-Methoxyphenyl)-octahydro-1H-pyrrolo[1,2-a][1,3]diazepin-7-one](/img/structure/B6341676.png)

![Tert-butyl 4-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-phenylpiperazine-1-carboxylate](/img/structure/B6341681.png)

![Methyl 2-({[4-(benzyloxy)phenyl]methyl}(2,2-diphenylethyl)amino)acetate](/img/structure/B6341689.png)